molecular formula C11H12N2O2 B2670382 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one CAS No. 2168800-19-7

2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one

Cat. No. B2670382
CAS RN: 2168800-19-7
M. Wt: 204.229
InChI Key: QWVPCDFIYWCWTC-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The presence of the but-2-yn-1-yl group indicates that there is a butyne, a type of alkyne, attached to the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be inferred from its functional groups. The alkyne group is known to undergo addition reactions, and the pyridazinone ring might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Alkynes like but-2-yn-1-yl are generally colorless, and pyridazinones are typically crystalline .

Scientific Research Applications

Iron(II) and Cobalt(II) Complexes

  • Synthesis and Characterization : This study discusses the synthesis of iron(II) and cobalt(II) complexes using ligands similar to 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one. It highlights the electrochemical properties of these complexes, which are influenced by the nitrogen content in the ligands (Cook, Tuna, & Halcrow, 2013).

Anticancer Activity of Derivatives

  • Synthesis and Molecular Docking : Research focused on synthesizing new derivatives with potential antioxidant activity, which were evaluated for in vitro anticancer activity. Molecular docking studies were conducted using cyclin-dependent kinase protein and DNA-hexamer ATGCAT (Mehvish & Kumar, 2022).

Synthesis of Angular 7,8-Pyridazinocoumarins

  • Chemical Transformation : This research describes the synthesis of angular 7,8-pyridazinocoumarins via the oxidation of certain coumarin derivatives. The process involves the transformation of a hydroxy group into an acyl group, forming a new C-C bond (Kotali, Lafazanis, & Harris, 2009).

Coordination Chemistry of Ligands

  • Complex Chemistry and Biological Sensing : This paper reviews the synthesis of ligands related to 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one and surveys their complex chemistry. It highlights applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Ligand-Directed Assembly of Manganese and Zinc Complexes

  • Synthesis, Structure, and Bioactivities : The study focuses on synthesizing coordination networks using multidentate ligands. It assesses antimicrobial activities and investigates solid-state properties like thermal stability and photoluminescence (Wang et al., 2015).

Spectroscopic Properties of Derivatives

  • Fundamental Physical Properties : Research on the fundamental physical properties of certain imidazo[1,2-a]pyrazin-3(7H)-one derivatives, which exhibit solvatochromism due to hydrogen-bonding interactions with solvent molecules (Nakai et al., 2003).

Carboxylic Acid-Pyridine Supramolecular Synthon

  • Crystal Structure Analysis : This study analyzes the X-ray crystal structures of pyrazinic acid and similar compounds to examine the occurrence of specific supramolecular synthons, important for future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of this compound. For instance, some pyridazinone derivatives have been studied for their biological activity and have been found to interact with various enzymes and receptors .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Pyridazinone derivatives have been studied for their potential use in medicinal chemistry .

properties

IUPAC Name

2-but-2-ynyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-3-5-13-11(14)7-9-8-15-6-4-10(9)12-13/h7H,4-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVPCDFIYWCWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)C=C2COCCC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one

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